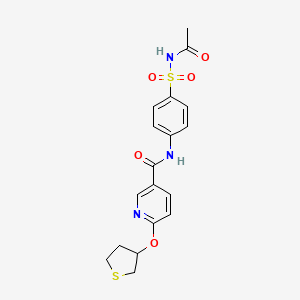

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-12(22)21-28(24,25)16-5-3-14(4-6-16)20-18(23)13-2-7-17(19-10-13)26-15-8-9-27-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBUJIPYUZLJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core, the introduction of the acetylsulfamoyl phenyl group, and the attachment of the tetrahydrothiophenyl ether moiety. Common synthetic routes may involve:

Formation of the Nicotinamide Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetylsulfamoyl Phenyl Group: This can be achieved through sulfonation reactions followed by acetylation.

Attachment of the Tetrahydrothiophenyl Ether Moiety: This step may involve etherification reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structural features suggest it could be explored as a drug candidate for various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Pyrimidine-Based Analogues

Core Structural Differences

The compound diverges significantly from pyrimidine-based analogues described in (Figure 21). For instance:

- Pyrimidine Derivatives : Feature a fused pyrimidine core with substituents such as methoxyphenyl, indole, or acrylamide groups (e.g., Compounds A–E in ). These are typically designed to inhibit kinases or intercalate with DNA .

Functional Implications

- Target Specificity: Pyrimidine derivatives in often target tyrosine kinases (e.g., EGFR, VEGFR) with IC50 values in the nanomolar range. The nicotinamide scaffold in the target compound may prioritize different enzymatic pathways, though direct activity data are unavailable.

Comparison with AEE788 (NVP-AEE788): A Dual Kinase Inhibitor

Structural and Mechanistic Contrasts

- Core Structure : AEE788 (C27H32N6) is a pyrrolopyrimidine derivative with a piperazinyl-methylphenyl group, targeting EGFR, HER2, and VEGFR2 (IC50: 2–77 nM) . The target compound’s nicotinamide core lacks the pyrrolopyrimidine ring, likely altering kinase selectivity.

- The target compound’s sulfamoyl group may reduce off-target effects compared to AEE788’s broad kinase inhibition.

Pharmacokinetic and Formulation Considerations

Biological Activity

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . This compound features a nicotinamide core along with an acetylsulfamoyl phenyl group and a tetrahydrothiophenyl ether moiety. These structural attributes contribute to its unique biological properties and potential therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can lead to alterations in their activity, influencing various biological pathways. The exact mechanisms depend on the biological context and the nature of the target molecules.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, a related class of N-phenyl nicotinamides has been identified as effective inducers of apoptosis in cancer cells. One study highlighted a compound that achieved an EC50 value of 0.082 µM in activating caspases in T47D breast cancer cells, demonstrating significant potency against tumor growth .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression or other diseases. The structural features suggest it could interact with key enzymes, potentially leading to therapeutic effects. For example, studies have shown that similar compounds can inhibit microtubule polymerization, which is crucial for cancer cell division and proliferation .

Case Studies and Research Findings

- Apoptosis Induction : A series of studies have demonstrated that N-phenyl nicotinamides can induce apoptosis through caspase activation assays, highlighting their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications to the phenyl or nicotinamide groups can significantly enhance biological activity, suggesting avenues for drug design and optimization .

- In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy and safety of this compound in animal models, which would provide further insights into its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| N-(4-(N-acetylsulfamoyl)phenyl)acetamide | C15H16N2O3S | Moderate enzyme inhibition |

| N-(4-(N-acetylsulfamoyl)phenyl)benzenesulfonamide | C16H17N3O4S | Anticancer activity |

| N-(4-(N-acetylsulfamoyl)phenyl)-6-methyl-nicotinamide | C18H20N4O5S2 | Potent apoptosis induction |

The presence of the tetrahydrothiophenyl ether moiety in this compound distinguishes it from other similar compounds, potentially contributing to its unique biological properties.

Q & A

Q. What are the optimized synthetic routes for N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, and how can purity be ensured?

The synthesis involves multi-step reactions, including condensation of sulfamoyl-phenyl intermediates with nicotinamide derivatives. Key steps:

- Refluxing in polar aprotic solvents (e.g., DMF or DCM) to facilitate amide bond formation.

- Chromatographic purification (HPLC or silica gel chromatography) to isolate the product .

- Spectroscopic validation : NMR (¹H/¹³C) for structural confirmation and mass spectrometry (HRMS) for molecular weight verification . Yield optimization requires precise control of reaction time (12–24 hours) and temperature (60–80°C) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of analytical techniques is employed:

- ¹H/¹³C NMR : Assign peaks to verify the sulfamoyl, tetrahydrothiophene, and nicotinamide moieties.

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening typically includes:

- Antiproliferative assays (e.g., MTT) against cancer cell lines (e.g., HCT-116, MCF-7) to determine IC₅₀ values.

- Antimicrobial disk diffusion tests to assess broad-spectrum activity .

- Enzyme inhibition assays (e.g., 3-phosphoglycerate dehydrogenase (PHGDH) activity measurements) to validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?

Discrepancies may arise from:

- Cell line heterogeneity : Use isogenic cell lines or primary cells to control for genetic variability.

- Assay conditions : Standardize parameters (e.g., serum concentration, incubation time).

- Compound purity : Reanalyze batches via HPLC and compare activity . Methodological fix : Perform dose-response curves in parallel studies using shared compound aliquots .

Q. What experimental strategies confirm the compound’s mechanism of action via PHGDH inhibition?

- Enzyme kinetics : Measure PHGDH activity in vitro using recombinant enzyme and NAD⁺/NADH monitoring .

- Metabolomics : Quantify serine/glycine levels in treated cells via LC-MS to trace pathway disruption.

- Genetic validation : Use siRNA knockdown of PHGDH and compare phenotypic effects (e.g., apoptosis) to compound treatment .

Q. How can off-target effects be systematically evaluated?

- Proteomic profiling : Utilize affinity pull-down assays with compound-functionalized beads to identify binding partners.

- Kinase selectivity panels : Screen against a library of 100+ kinases to rule out unintended inhibition .

- CRISPR-Cas9 screens : Identify synthetic lethal genes to infer off-target pathways .

Q. What computational methods support the design of analogs with improved potency?

- Molecular docking : Model compound binding to PHGDH (PDB: 2G76) to identify critical interactions.

- QSAR analysis : Correlate substituent modifications (e.g., tetrahydrothiophene vs. tetrahydrofuran) with activity data from analogs .

- ADMET prediction : Use tools like SwissADME to optimize solubility and bioavailability .

Q. How can stability issues in aqueous buffers be addressed for in vivo studies?

- Forced degradation studies : Expose the compound to varied pH (2–12) and temperatures (25–60°C), monitoring degradation via LC-MS.

- Formulation optimization : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility .

- Pharmacokinetic profiling : Measure plasma half-life in rodent models to adjust dosing regimens .

Q. What strategies validate target specificity in complex biological systems?

- IsoTOP-ABPP : Apply activity-based protein profiling with isotopic tags to map enzyme engagement in live cells.

- Transcriptomic analysis : Compare gene expression profiles of compound-treated vs. PHGDH-knockout cells .

- Rescue experiments : Supplement with exogenous serine to reverse antiproliferative effects .

Q. How do structural analogs (e.g., tetrahydrothiophene vs. tetrahydrofuran derivatives) compare in activity?

- SAR Table :

| Analog | Modification | IC₅₀ (PHGDH) | Solubility (µg/mL) |

|---|---|---|---|

| Parent compound | Tetrahydrothiophene | 0.8 µM | 12.5 |

| Analog A | Tetrahydrofuran | 2.3 µM | 28.7 |

| Analog B | N-methylation | >10 µM | 45.2 |

- Key Insight : Tetrahydrothiophene enhances target binding but reduces solubility versus tetrahydrofuran analogs .

Methodological Notes

- Contradiction Management : Always cross-validate findings using orthogonal assays (e.g., enzymatic activity + metabolomics).

- Advanced Characterization : Consider cryo-EM for PHGDH-compound complex visualization if crystallization fails.

- Data Reproducibility : Share raw spectral data (NMR, MS) via repositories like Zenodo for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.